REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[Cl:9][C:10]1[CH:17]=[C:16](F)[CH:15]=[CH:14][C:11]=1[CH:12]=[O:13].C(=O)([O-])[O-].[K+].[K+].[CH2:25](Br)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>CN(C)C=O>[CH2:25]([O:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:16]2[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[C:10]([Cl:9])[CH:17]=2)=[CH:4][CH:3]=1)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
2.12 g
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Type
|
reactant
|
Smiles
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OC1=CC=C(C=C1)S
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
2.66 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=O)C=CC(=C1)F
|
Name
|
|
Quantity
|
4.64 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred for 2 hours at 50° C
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1.5 hours at 50° C.
|
Duration
|
1.5 h
|
Type
|
WAIT
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Details
|
for 2.5 hours at 70° C
|
Duration
|
2.5 h
|
Type
|
EXTRACTION
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Details
|
The reaction mixture was extracted with ethyl acetate
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Type
|
WASH
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Details
|
the extract was washed sequentially with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was then dried over anhydrous sodium sulfate
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Type
|
ADDITION
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Details
|
addition of water
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Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
the residue was purified on a silica gel column chromatography (hexane:ethyl acetate=10:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)SC1=CC(=C(C=O)C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |